(S)-2-Hidroxietil 2-amino-3-metilbutanoato 4-metilbencenosulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

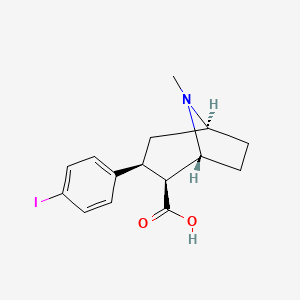

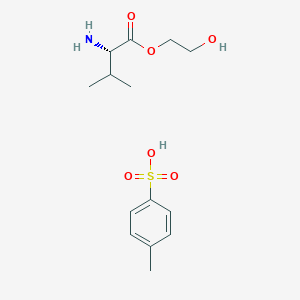

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known as (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a useful research compound. Its molecular formula is C14H23NO6S and its molecular weight is 333.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estándar de Impureza Farmacéutica

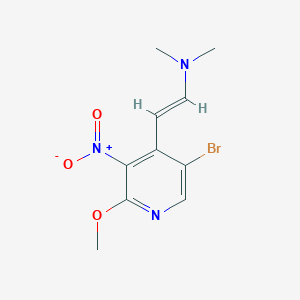

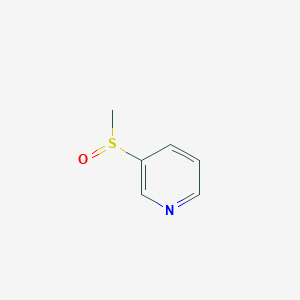

La sal de p-toluenosulfonato de éster 2-hidroxietil de L-valina se utiliza como estándar de impureza farmacéutica {svg_1}. Esto significa que se puede utilizar en la industria farmacéutica para garantizar la pureza y calidad de los productos farmacéuticos.

Síntesis Personalizada en Productos Farmacéuticos

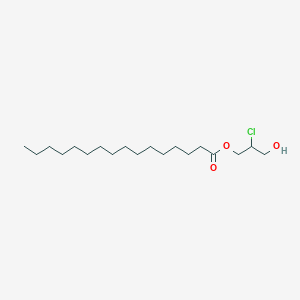

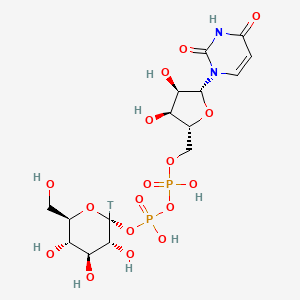

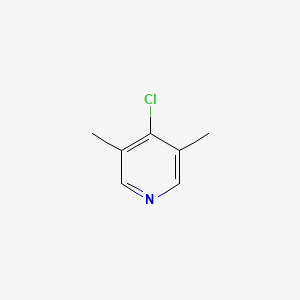

El tosilato de éster 2-hidroxietil de L-valina (L-V2HT) es un producto farmacéutico que se sintetiza mediante síntesis personalizada {svg_2}. Tiene alta pureza, propiedades analíticas y naturales. L-V2HT se metaboliza a través de una serie de transformaciones metabólicas {svg_3}.

Preparación de Otros Compuestos

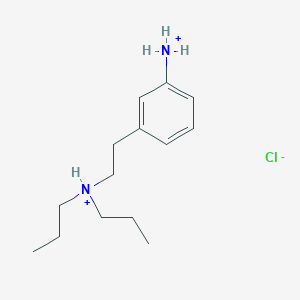

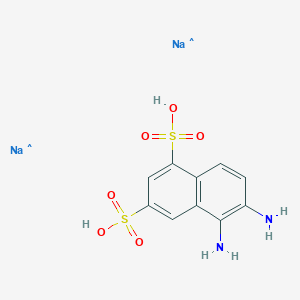

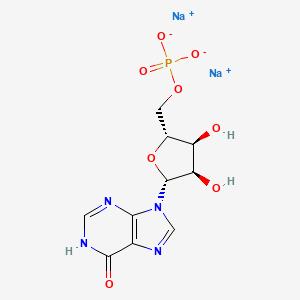

El compuesto se utiliza en la preparación de (S)-(2R,3R,11bR)-3-isobutil-9,10-dimetoxi-2,3,4,6,7,11b-hexahidro-1H-pirido[2,1-a]isoquinolin-2-il 2-amino-3-metilbutanoato di(4-metilbencenosulfonato), o un solvato, hidrato o polimorfo del mismo {svg_4} {svg_5}. Esto sugiere que podría utilizarse como material de partida o intermedio en la síntesis de otras moléculas complejas.

Interacción con Metales Biogénicos

Hay alguna evidencia que sugiere que los L-valinatos de metales biogénicos pueden interactuar con las 2-hidroxietilaminas {svg_6}. Esto podría abrir potencialmente nuevas vías de investigación en bioquímica y química medicinal.

Mecanismo De Acción

Mode of Action

It is known that the compound undergoes metabolic transformations . The specifics of these transformations and how they interact with the compound’s targets to induce changes are areas for future investigation.

Biochemical Pathways

It is known that l-valine, a related compound, plays a role in several biochemical pathways, including protein synthesis

Pharmacokinetics

It is known that the compound undergoes a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome p450 enzymes, and reduction . These transformations can impact the compound’s bioavailability.

Análisis Bioquímico

Biochemical Properties

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters into synaptic vesicles . This interaction is crucial for regulating neurotransmitter levels in the brain and has implications for treating neurological disorders.

Cellular Effects

The effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with VMAT2 affects the release of neurotransmitters, thereby influencing neuronal communication and function . Additionally, it has been observed to impact gene expression related to neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It binds to VMAT2, inhibiting its function and thereby reducing the uptake of neurotransmitters into synaptic vesicles . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. Additionally, it may influence enzyme activity related to neurotransmitter metabolism, further modulating neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in neurotransmitter levels and neuronal function.

Dosage Effects in Animal Models

The effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes. Understanding the dosage thresholds is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors related to neurotransmitter metabolism, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining neurotransmitter homeostasis and ensuring proper neuronal function.

Transport and Distribution

The transport and distribution of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. It is transported into neurons via VMAT2 and accumulates in synaptic vesicles . This localization is essential for its role in modulating neurotransmitter levels and neuronal signaling.

Subcellular Localization

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is primarily localized in synaptic vesicles within neurons. This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution and function . Its activity within synaptic vesicles is crucial for regulating neurotransmitter release and neuronal communication.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate involves the reaction of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by isolation and purification of the product.", "Starting Materials": [ { "name": "(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate", "amount": "1 equivalent" }, { "name": "4-methylbenzenesulfonyl chloride", "amount": "1.1 equivalents" }, { "name": "Base (e.g. triethylamine)", "amount": "1.2 equivalents" }, { "name": "Solvent (e.g. dichloromethane)", "amount": "as needed" } ], "Reaction": [ "Add (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate to a reaction flask.", "Add a base (e.g. triethylamine) to the reaction flask.", "Add a solvent (e.g. dichloromethane) to the reaction flask.", "Add 4-methylbenzenesulfonyl chloride to the reaction flask dropwise while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the reaction mixture.", "Extract the product from the reaction mixture using a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization.", "Characterize the product using spectroscopic methods (e.g. NMR, IR)." ] } | |

Número CAS |

86150-61-0 |

Fórmula molecular |

C14H23NO6S |

Peso molecular |

333.40 g/mol |

Nombre IUPAC |

2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

KIQNQGPNCRYWKY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

Sinónimos |

para-Toluenesulfonate 2-Hydroxyethyl L-Valinate; L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate; USP Valacyclovir Related Compound F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)